2-(4-Hydroxypiperidin-1-YL)acetonitrile

概要

説明

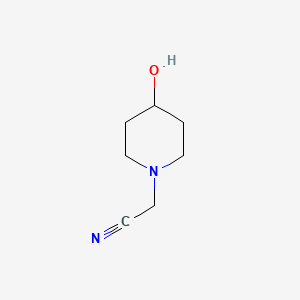

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, (4-hydroxy-1-piperidinyl)acetonitrile . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and an acetonitrile group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-YL)acetonitrile typically involves the reaction of piperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

化学反応の分析

Types of Reactions

2-(4-Hydroxypiperidin-1-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

Oxidation: Formation of 4-piperidone derivatives.

Reduction: Formation of 2-(4-aminopiperidin-1-YL)acetonitrile.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

2-(4-Hydroxypiperidin-1-YL)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-(4-Hydroxyphenyl)piperidine: Similar structure but with a phenyl group instead of an acetonitrile group.

4-Hydroxy-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group.

4-Hydroxy-1-piperidineethanol: Contains an ethanol group instead of an acetonitrile group.

Uniqueness

2-(4-Hydroxypiperidin-1-YL)acetonitrile is unique due to the presence of both a hydroxyl group and an acetonitrile group on the piperidine ring.

生物活性

2-(4-Hydroxypiperidin-1-YL)acetonitrile, also known by its CAS number 78503-67-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Structure and Molecular Formula

- Molecular Formula : C8H12N2O

- Molecular Weight : 152.19 g/mol

The compound features a piperidine ring with a hydroxyl group and an acetonitrile moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with acetonitrile under specific conditions to yield the desired product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry explored its efficacy against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 2 |

| Acinetobacter baumannii | 4 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to activate protein phosphatase 2A (PP2A), which plays a crucial role in tumor suppression:

- Cell Lines Tested : HT-29 (colorectal cancer), MCF-7 (breast cancer)

- Concentration : Effective at concentrations as low as 1 µM

- Mechanism : Induction of apoptosis and inhibition of ERK/AKT signaling pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Study 1: Antibacterial Efficacy

In a preclinical study, the compound was administered to mice infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load compared to control groups, indicating its potential as an effective treatment option for bacterial infections.

Case Study 2: Cancer Cell Line Study

A detailed investigation into the effects of the compound on cancer cell lines revealed that treatment led to a marked decrease in cell viability after 72 hours, with IC50 values calculated at approximately 5 µM for HT-29 cells.

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。